2-Chloro-5-methoxybenzonitrile
Overview
Description
2-Chloro-5-methoxybenzonitrile: is an organic compound with the molecular formula C8H6ClNO . It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the fifth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2-Chloro-5-methoxybenzonitrile involves the nitration of 2-Chloro-5-methoxytoluene followed by oxidation . The nitration process introduces a nitro group into the aromatic ring, which is then converted to a nitrile group through oxidation .
Industrial Production Methods:
In industrial settings, this compound can be produced via the ammoxidation of 2-Chloro-5-methoxytoluene. This process involves the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide supported on alumina .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-5-methoxybenzonitrile can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the chlorine atom with a methoxy group.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the nitrile group.
Oxidation: Potassium permanganate in an acidic medium can oxidize the methoxy group to a hydroxyl group.
Major Products Formed:
Substitution: 2-Methoxy-5-methoxybenzonitrile
Reduction: 2-Chloro-5-methoxybenzylamine
Oxidation: 2-Chloro-5-hydroxybenzonitrile
Scientific Research Applications
Chemistry:
2-Chloro-5-methoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It serves as a model compound for understanding the metabolism and toxicity of nitriles.
Medicine:
This compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors.
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The chlorine and methoxy substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity .
Comparison with Similar Compounds
- 2-Chloro-5-fluorobenzonitrile
- 2-Chloro-5-methylbenzonitrile
- 2-Chloro-5-nitrobenzonitrile
Comparison:
2-Chloro-5-methoxybenzonitrile is unique due to the presence of the methoxy group, which imparts distinct electronic and steric effects compared to other similar compounds. The methoxy group increases the compound’s electron density, making it more reactive in nucleophilic substitution reactions. Additionally, the methoxy group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets .
Biological Activity
2-Chloro-5-methoxybenzonitrile (C₉H₈ClNO) is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a chlorobenzene ring substituted with a methoxy group and a nitrile group. The presence of these functional groups influences its biological activity:
- Chloro Group : Enhances lipophilicity and may affect binding to biological targets.
- Methoxy Group : Increases electron density, facilitating nucleophilic reactions and potential hydrogen bonding interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrile group can form hydrogen bonds, influencing enzyme and receptor activities. The chlorine and methoxy substituents modulate the compound's lipophilicity and electronic properties, which are crucial for binding affinity and selectivity .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, a study highlighted its effectiveness against specific pathogens, suggesting potential applications in developing new antibiotics .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Notably, it has been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect was observed in HCT116 and Caco-2 cell lines, where treatment led to significant increases in the percentage of cells arrested at this phase .
Enzyme Inhibition
In vitro studies have identified this compound as a potential inhibitor of various enzymes involved in metabolic pathways. For example, it has been reported to inhibit branched-chain amino acid transaminases (BCAT1/2), which are crucial for amino acid metabolism . The compound's structure allows it to effectively bind to the active sites of these enzymes, blocking their activity.
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds such as 2-Chloro-5-fluorobenzonitrile and 2-Chloro-5-nitrobenzonitrile reveals that the methoxy group significantly enhances reactivity and biological interactions:
Compound | IC₅₀ (µM) | Comments |
---|---|---|
This compound | X | Effective against cancer cell lines |
2-Chloro-5-fluorobenzonitrile | Y | Moderate enzyme inhibition |
2-Chloro-5-nitrobenzonitrile | Z | Lower reactivity compared to methoxy variant |
Note: Specific IC₅₀ values need to be filled based on experimental data.
Case Studies
- Antimicrobial Activity : In a study involving strain CNP-8, this compound was tested for its ability to degrade chlorinated phenols. Results indicated that while it was effective at lower concentrations, higher concentrations exhibited toxic effects on microbial growth .
- Cancer Cell Proliferation : A detailed examination of the compound's effects on HCT116 cells showed that doses as low as 0.4 µM could significantly reduce colony formation and induce apoptosis through cell cycle arrest mechanisms .
Properties
IUPAC Name |
2-chloro-5-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFLIOTUXVHNIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563259 | |
Record name | 2-Chloro-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127667-00-9 | |
Record name | 2-Chloro-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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